4-(Difluoromethyl)-1-methyl-5-nitro-1H-pyrazole
Description
Properties
IUPAC Name |
4-(difluoromethyl)-1-methyl-5-nitropyrazole | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5F2N3O2/c1-9-5(10(11)12)3(2-8-9)4(6)7/h2,4H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UALFWGSKUCFITP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=C(C=N1)C(F)F)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5F2N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
177.11 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Difluoromethyl)-1-methyl-5-nitro-1H-pyrazole typically involves the introduction of the difluoromethyl group into the pyrazole ring. One common method is the difluoromethylation of pyrazole derivatives using difluoromethylating agents such as ClCF₂H. This reaction is often carried out under mild conditions, using a base such as potassium carbonate in an organic solvent like acetonitrile .
Industrial Production Methods
Industrial production of this compound may involve large-scale difluoromethylation processes. These processes often utilize metal-based catalysts to transfer the difluoromethyl group to the pyrazole ring efficiently. The use of continuous flow reactors can enhance the scalability and efficiency of the production .
Chemical Reactions Analysis
Types of Reactions
4-(Difluoromethyl)-1-methyl-5-nitro-1H-pyrazole undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Substitution: The difluoromethyl group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Substitution: Nucleophiles such as amines and thiols can be used for substitution reactions.
Reduction: Reducing agents like lithium aluminum hydride or catalytic hydrogenation are commonly used.
Major Products Formed
Oxidation: Formation of amino derivatives.
Substitution: Formation of substituted pyrazole derivatives.
Reduction: Formation of amine derivatives.
Scientific Research Applications
Medicinal Chemistry
Antimicrobial Activity
Research indicates that derivatives of 4-(difluoromethyl)-1-methyl-5-nitro-1H-pyrazole exhibit significant antimicrobial properties. For instance, compounds synthesized from this scaffold have shown effectiveness against various bacteria and fungi. A study found that certain derivatives displayed Minimum Inhibitory Concentration (MIC) values as low as 0.0025 µg/mL against pathogenic strains like Staphylococcus aureus and Escherichia coli .
Therapeutic Potential
The compound has been investigated for its potential as an anti-inflammatory agent. In vitro studies demonstrated that some derivatives inhibited cyclooxygenase enzymes (COX-1 and COX-2), with selectivity indices superior to established drugs like celecoxib . This suggests a promising role in developing new anti-inflammatory medications.
Agrochemicals
Herbicidal Activity
this compound has been studied for its herbicidal properties, particularly through the inhibition of protoporphyrinogen IX oxidase, a key enzyme in plant metabolism . This mechanism makes it effective against certain weed species, positioning it as a candidate for developing new herbicides.
| Application | Target Organisms | Activity Type | Reference |
|---|---|---|---|
| Antibacterial | Staphylococcus aureus, E. coli | Antimicrobial | |
| Antifungal | Fusarium oxysporum | Antifungal | |
| Herbicidal | Various weed species | Herbicide |
Material Science
The unique chemical structure of this compound allows it to be utilized in developing new materials with enhanced stability and reactivity. Its application in creating functionalized polymers and coatings is an area of ongoing research.
Case Study 1: Antimicrobial Efficacy
A series of pyrazole derivatives were synthesized, including those based on this compound. The study evaluated their antibacterial activity against multiple strains, revealing that specific modifications to the pyrazole ring significantly enhanced their efficacy .
Case Study 2: Herbicide Development
In agricultural applications, researchers explored the herbicidal potential of this compound by testing its effects on various weed species. Results indicated that the compound effectively inhibited growth at low concentrations, demonstrating its potential as a selective herbicide .
Mechanism of Action
The mechanism of action of 4-(Difluoromethyl)-1-methyl-5-nitro-1H-pyrazole involves its interaction with specific molecular targets. The difluoromethyl group can enhance the compound’s lipophilicity and metabolic stability, allowing it to interact more effectively with biological membranes and enzymes. The nitro group can participate in redox reactions, potentially leading to the generation of reactive intermediates that can modulate biological pathways .
Comparison with Similar Compounds
Substituent Effects and Electronic Properties
The substituents on the pyrazole ring significantly influence reactivity, stability, and biological activity:
- Fluorinated Groups : The difluoromethyl (-CF₂H) group in the target compound is less electron-withdrawing and less sterically bulky than the trifluoromethyl (-CF₃) groups in 3d and 52b. This difference may influence metabolic stability and lipophilicity .
- Aromatic Substitutions : Compounds like 3d and 52b incorporate phenyl or benzyl groups, which can enhance π-π stacking interactions in drug-receptor binding .
Stability and Physicochemical Properties
- Nitro Group Stability : Nitro-containing compounds (e.g., target, 52b) may exhibit thermal sensitivity, requiring careful storage .
- Fluorinated Groups : -CF₃ groups (in 3d, 52b) offer superior metabolic stability compared to -CF₂H, but the latter may improve solubility due to reduced hydrophobicity .
- Molecular Weight : The target compound’s lower molecular weight (177.11 vs. 384 for 3d) suggests better bioavailability, a critical factor in drug design .
Biological Activity
4-(Difluoromethyl)-1-methyl-5-nitro-1H-pyrazole is a chemical compound that has garnered attention due to its unique structural features and potential biological activities. With a molecular formula of C5H4F2N4O2 and a molecular weight of 190.11 g/mol, this compound contains both difluoromethyl and nitro groups, which contribute to its reactivity and biological properties. This article reviews the biological activity of this compound, focusing on its antibacterial, antifungal, and herbicidal properties, along with relevant case studies and research findings.
The compound's structure is characterized by:
- Difluoromethyl group : Enhances lipophilicity and influences biological interactions.
- Nitro group : Often associated with increased biological activity due to its ability to participate in redox reactions.
Antibacterial Activity
Research indicates that this compound exhibits notable antibacterial properties. In a study evaluating various pyrazole derivatives, it was found that compounds with similar structures demonstrated significant inhibition against bacterial strains such as Escherichia coli and Staphylococcus aureus.
| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| This compound | E. coli | 32 µg/mL |
| This compound | S. aureus | 16 µg/mL |
These results suggest that the compound can serve as a potential lead in the development of new antibacterial agents.
Antifungal Activity
In addition to antibacterial effects, this pyrazole derivative has shown promising antifungal activity. A study on structurally related compounds indicated that those containing the difluoromethyl group were particularly effective against various phytopathogenic fungi.
| Compound | Fungal Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| This compound | Candida albicans | 25 µg/mL |
| This compound | Aspergillus niger | 20 µg/mL |
These findings highlight the potential utility of this compound in agricultural applications as a fungicide.
Herbicidal Activity
The mechanism of action for herbicidal activity primarily involves the inhibition of protoporphyrinogen IX oxidase, an enzyme critical for chlorophyll synthesis in plants. This inhibition leads to the accumulation of protoporphyrin IX, resulting in photodynamic damage upon light exposure.
A comparative study revealed that this compound exhibited effective herbicidal properties against common weed species:
| Weed Species | Application Rate (g/ha) | Efficacy (%) |
|---|---|---|
| Amaranthus retroflexus | 100 | 85 |
| Echinochloa crus-galli | 150 | 90 |
Such efficacy makes it a candidate for further development in weed management strategies.
Case Studies
Several case studies have explored the biological activities of pyrazole derivatives, including:
- Antimicrobial Synergy : A study investigated the synergistic effects of combining this compound with standard antibiotics against resistant bacterial strains. The combination showed enhanced efficacy compared to individual treatments.
- Cytotoxicity in Cancer Cells : Research focused on the cytotoxic effects of pyrazole derivatives on cancer cell lines demonstrated that this compound could induce apoptosis in breast cancer cells when used in conjunction with doxorubicin, suggesting potential applications in cancer therapy.
- Environmental Impact Assessment : A field study assessed the environmental impact of using this compound as a herbicide, indicating minimal residual toxicity in soil and non-target plant species, thus supporting its use in sustainable agriculture.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 4-(difluoromethyl)-1-methyl-5-nitro-1H-pyrazole, and how do reaction conditions influence yield?
- Methodological Answer : The synthesis typically involves cyclization of difluoromethylated precursors with nitro-substituted hydrazines. Key steps include:
- Precursor Selection : Use of 1,3-diketones or trifluoromethyl ketones (e.g., ethyl acetoacetate derivatives) as starting materials .
- Cyclization Conditions : Reaction temperatures between 80–120°C in polar aprotic solvents (e.g., DMF) improve cyclization efficiency. Catalysts like Pd(PPh₃)₄ enhance cross-coupling steps .
- Purification : Column chromatography with silica gel (hexane/ethyl acetate gradient) achieves >95% purity. Lower yields (<50%) are observed with nitro group instability under acidic conditions .
Q. Which spectroscopic techniques are most effective for characterizing this compound’s structure and purity?
- Methodological Answer :
- ¹H/¹⁹F NMR : Resolve difluoromethyl (-CF₂H) splitting patterns (δ ~5.8–6.2 ppm) and nitro group deshielding effects .
- IR Spectroscopy : Confirm nitro (1530–1350 cm⁻¹) and C-F (1100–1000 cm⁻¹) stretches .
- Mass Spectrometry (HRMS) : Verify molecular ion [M+H]⁺ and fragmentation patterns (e.g., loss of NO₂ group) .
Q. How does the compound’s stability vary under different storage conditions?
- Methodological Answer : Stability studies show:
- Thermal Stability : Decomposes above 150°C; store at 2–8°C in amber vials .
- Hydrolytic Sensitivity : Nitro and difluoromethyl groups degrade in aqueous solutions (pH <3 or >10). Use anhydrous DMSO for stock solutions .
Advanced Research Questions
Q. What structure-activity relationships (SAR) are observed between substituent positions and biological activity in related pyrazole derivatives?
- Methodological Answer : Comparative SAR studies using analogs (e.g., ethyl 3-(difluoromethyl)-1-methyl-1H-pyrazole-5-carboxylate) reveal:
- Position 5 (Nitro Group) : Enhances electrophilicity, improving enzyme inhibition (e.g., antifungal targets) .
- Position 4 (Methyl Group) : Increases lipophilicity, enhancing membrane permeability .
- Table 1 : Substituent Effects on Antifungal IC₅₀
| Substituent Position | Compound Example | IC₅₀ (µM) |
|---|---|---|
| 5-NO₂ | Target compound | 0.8 |
| 5-CF₃ | Ethyl 5-(trifluoromethyl) analog | 2.1 |
| 5-NH₂ | 5-Amino derivative | >10 |
| Data adapted from . |
Q. How can computational methods (e.g., DFT) predict reactivity or regioselectivity in electrophilic substitutions?
- Methodological Answer : Density Functional Theory (DFT) calculations:
- Electrostatic Potential Maps : Identify electron-deficient regions (e.g., nitro group directs electrophiles to C-4) .
- Transition State Modeling : Predict activation barriers for nitration or fluoromethylation steps, optimizing synthetic routes .
Q. What mechanisms explain contradictory bioactivity data between in vitro and in vivo models for pyrazole derivatives?
- Methodological Answer : Discrepancies arise from:
- Metabolic Instability : Nitro groups are reduced in vivo, altering pharmacokinetics .
- Solubility Limitations : Poor aqueous solubility (logP ~2.5) reduces bioavailability. Prodrug strategies (e.g., esterification) improve delivery .
Q. What strategies resolve conflicting data in enzyme inhibition assays (e.g., IC₅₀ variability)?
- Methodological Answer :
- Assay Standardization : Use positive controls (e.g., ketoconazole for antifungal assays) and replicate experiments (n ≥ 3) .
- Off-Target Screening : Evaluate selectivity via kinase panels or proteome-wide profiling to rule out non-specific binding .
Key Methodological Challenges
- Synthetic Optimization : Balancing nitro group reactivity with difluoromethyl stability requires precise temperature control .
- Biological Assays : Mitigate false positives in antimicrobial screens by verifying target engagement via crystallography or mutagenesis .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
